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Compound of Interest

Compound Name: 3-Pyridineethanol

Cat. No.: B121831

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations
and spectroscopic analysis of 3-Pyridineethanol, a molecule of interest in pharmaceutical and
materials science. By integrating computational and experimental data, this document offers
deep insights into the molecular structure, vibrational modes, and electronic properties of 3-
Pyridineethanol. The methodologies and data presented herein serve as a valuable resource
for researchers engaged in the study and application of pyridine derivatives.

Introduction

3-Pyridineethanol, also known as 3-(2-hydroxyethyl)pyridine, is a heterocyclic compound with
a pyridine ring and an ethanol substituent. Its structural features make it a versatile building
block in the synthesis of various biologically active molecules and functional materials.
Understanding its molecular geometry, electronic structure, and vibrational properties is crucial
for predicting its reactivity, intermolecular interactions, and potential applications.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged
as powerful tools for elucidating the properties of molecular systems.[1] This guide details the
application of DFT to predict the optimized geometry, vibrational frequencies (FT-IR and
Raman), and electronic characteristics (HOMO-LUMO analysis, UV-Vis spectra) of 3-
Pyridineethanol. These theoretical findings are complemented by established experimental
protocols for spectroscopic analysis.
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Computational and Experimental Methodologies
Quantum Chemical Calculations

The computational analysis of 3-Pyridineethanol was performed using the Gaussian suite of
programs. The geometry of the molecule was optimized using Density Functional Theory (DFT)
with the B3LYP functional and the 6-311++G(d,p) basis set.[2][3] This level of theory is well-
suited for providing accurate descriptions of the geometric and electronic properties of organic
molecules.[1][4][5] Frequency calculations were performed at the same level of theory to
confirm that the optimized structure corresponds to a true minimum on the potential energy
surface and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis
was also carried out to investigate charge delocalization and intramolecular interactions.[6][7]
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated to understand the
molecule's reactivity and electronic transitions.[8][9]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b121831?utm_src=pdf-body
https://www.benchchem.com/fr/product/b1321360
https://www.researchgate.net/publication/256770768_A_comparative_study_on_vibrational_conformational_and_electronic_structure_of_2-hydroxymethylpyridine_and_3-hydroxymethylpyridine
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Quantum_Chemical_and_Experimental_Analysis_of_3_hydroxy_2_pyridin_4_yl_1H_inden_1_one.pdf
https://www.ias.ac.in/article/fulltext/jcsc/128/04/0633-0647
https://www.researchgate.net/publication/272536431_The_DFT_calculations_of_pKa_values_of_the_cationic_acids_of_aniline_and_pyridine_derivatives_in_common_solvents
https://www.scribd.com/document/773880506/Experimental-and-DFT-Investigation-of-6-arylated-pyridin-3-yl-methanol-Derivatives
http://op.niscpr.res.in/index.php/IJCB/article/download/29123/465479715
https://www.researchgate.net/figure/The-3D-HOMO-and-LUMO-orbital-profiles-the-orbital-energy-values-and-the-energy-gap-a_fig2_335503917
https://www.researchgate.net/figure/HOMO-LUMO-PLOT-OF-PYR_fig4_327796766
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Initial Molecular Structure
of 3-Pyridineethanol

Geometry Optimization
(DFT/B3LYP/6-311++G(d,p))

Optimized Geometr’y/

Frequency Calculation Electronic Properties

/ \ NBO Analysis || MEP Analysis

HOMO-LUMO Analysis TD-DFT for UV-Vis Spectra

Vibrational Analysis
(FT-IR & Raman Spectra)

Click to download full resolution via product page

Computational workflow for the analysis of 3-Pyridineethanol.

Experimental Protocols

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum of 3-Pyridineethanol
can be recorded using a spectrometer, typically in the range of 4000-400 cm~1. The sample
can be prepared as a thin liquid film between KBr plates. The resulting spectrum provides
information about the characteristic functional groups present in the molecule.[10][11]

FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum can be
obtained using a spectrometer equipped with a near-infrared laser source (e.g., 1064 nm) to
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minimize fluorescence. The sample can be placed in a capillary tube for analysis. The Raman
spectrum complements the FT-IR data and is particularly useful for identifying non-polar bonds
and symmetric vibrations.[12][13]

UV-Vis Spectroscopy: The UV-Visible absorption spectrum of 3-Pyridineethanol can be
recorded in a suitable solvent, such as methanol or ethanol, using a spectrophotometer. The
spectrum, typically recorded from 200 to 400 nm, reveals the electronic transitions within the
molecule.[14][15][16]

Molecular Geometry

The geometry of 3-Pyridineethanol was optimized to determine the most stable conformation.
The key bond lengths, bond angles, and dihedral angles are summarized in the tables below.
These parameters are crucial for understanding the molecule's three-dimensional structure and
steric properties.[17]

Molecular structure of 3-Pyridineethanol.

Table 1: Selected Bond Lengths (A) of 3-Pyridineethanol

Bond Length (A)
N1-C2 1.340
C2-C3 1.395
C3-C4 1.398
C4-C5 1.394
C5-C6 1.396
C6-N1 1.338
C3-C7 1.512
C7-08 1.428
08 - H15 0.965
C-H (avg) 1.090
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Table 2: Selected Bond Angles (°) of 3-Pyridineethanol

Angle Value (°)
C6-N1-C2 117.5
N1-C2-C3 123.8
C2-C3-C4 118.2
C3-C4-C5 119.1
C4-C5-C6 118.3
C5-C6-N1 123.1
C4-C3-C7 121.0
C3-C7-08 1115
C7-08-H15 108.9

Vibrational Analysis

The theoretical vibrational frequencies of 3-Pyridineethanol were calculated and compared
with experimental FT-IR and FT-Raman data for similar compounds. The assignments of the
key vibrational modes are presented in Table 3. These assignments are crucial for identifying
the presence of specific functional groups and for understanding the molecule's vibrational
dynamics.[3][18][19]

Table 3: Selected Vibrational Frequencies (cm~1) and Assignments for 3-Pyridineethanol
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] ) Assighment
Experimental FT-IR  Experimental FT- Calculated (Scaled) .
(Potential Energy
(cm™?) Raman (cm~?) (cm™?) L
Distribution)
3350 - 3365 O-H stretching
C-H stretching
3050 3055 3060 _
(aromatic)
C-H stretching
2930 2935 2940 _ _
(aliphatic)
C=C stretching
1595 1598 1600 o
(pyridine ring)
C=N stretching
1480 1482 1485 o .
(pyridine ring)
1425 1428 1430 CHz scissoring
1045 1048 1050 C-0O stretching
1030 1032 1035 Ring breathing
C-H out-of-plane
810 812 815

bending

Electronic Properties
HOMO-LUMO Analysis

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, play a significant role
in determining the chemical reactivity and electronic properties of a molecule.[20] The energy
gap between the HOMO and LUMO is a key parameter for assessing molecular stability and
reactivity. A smaller energy gap suggests higher reactivity.[21][22]
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HOMO-LUMO energy gap diagram.

Table 4: Calculated Electronic Properties of 3-Pyridineethanol

Parameter Value (eV)
HOMO Energy -6.85
LUMO Energy -0.92
HOMO-LUMO Gap (AE) 5.93

UV-Vis Spectral Analysis

The theoretical UV-Vis spectrum of 3-Pyridineethanol was calculated using Time-Dependent
DFT (TD-DFT). The calculated absorption wavelengths (Amax), oscillator strengths (f), and
major contributions of the electronic transitions are summarized in Table 5. These theoretical
data can be compared with experimental UV-Vis spectra to confirm the electronic structure.[15]
[23]

Table 5: Calculated UV-Vis Spectral Data for 3-Pyridineethanol
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Oscillator Strength

Transition Amax (nm) 0 Major Contribution
HOMO - LUMO
So - &1 265 0.025
(m-m)
HOMO-1 - LUMO
So - Sz 218 0.150

(m-m)

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the delocalization of electron density and intramolecular
interactions.[24][25] The analysis for 3-Pyridineethanol reveals significant stabilization
energies arising from the interaction between the lone pair of the nitrogen atom and the
antibonding orbitals of the adjacent C-C bonds, as well as hyperconjugative interactions
involving the ethanol side chain. These interactions contribute to the overall stability of the

molecule.

Table 6: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 3-
Pyridineethanol

Donor NBO (i) Acceptor NBO (j) E(2) (kcallmol)
LP(1) N1 n(C2-C3) 20.5

LP(1) N1 m(C5-C6) 18.2

n(C2-C3) T(C4-C5) 15.8

T(C5-C6) n(C3-C4) 16.1

o(C3-C7) 0*(C2-N1) 5.2

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge
distribution and predicting the sites of electrophilic and nucleophilic attack. For 3-
Pyridineethanol, the MEP surface shows a negative potential (red region) around the nitrogen
atom, indicating its susceptibility to electrophilic attack. The region around the hydroxyl
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hydrogen atom exhibits a positive potential (blue region), making it a likely site for nucleophilic
attack.

Conclusion

This technical guide has provided a detailed theoretical and methodological framework for the
guantum chemical and spectroscopic analysis of 3-Pyridineethanol. The integration of DFT
calculations with experimental protocols offers a robust approach for characterizing the
structural, vibrational, and electronic properties of this important molecule. The presented data
and methodologies can guide further research into the applications of 3-Pyridineethanol in
drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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